molecular formula C8H6BrClN2 B11864670 4-Bromo-6-chloro-2-methyl-2H-indazole

4-Bromo-6-chloro-2-methyl-2H-indazole

Cat. No.: B11864670
M. Wt: 245.50 g/mol
InChI Key: XZCNRZBEPYGRMU-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, with its unique bromine and chlorine substitutions, offers interesting properties for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-methyl-2H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-6-chloro-2-methyl-2H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • 6-Chloro-2-methyl-2H-indazol-5-amine
  • 4-Bromo-2-methyl-2H-indazole
  • 2H-Indazol-5-amine, 6-chloro-2-methyl-

Comparison: 4-Bromo-6-chloro-2-methyl-2H-indazole stands out due to its dual halogen substitutions, which can enhance its reactivity and biological activity compared to other indazole derivatives. The presence of both bromine and chlorine atoms allows for unique substitution patterns and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

4-bromo-6-chloro-2-methylindazole

InChI

InChI=1S/C8H6BrClN2/c1-12-4-6-7(9)2-5(10)3-8(6)11-12/h2-4H,1H3

InChI Key

XZCNRZBEPYGRMU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)Cl)Br

Origin of Product

United States

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